![molecular formula C25H26N2O6S B2466129 9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline CAS No. 866867-15-4](/img/structure/B2466129.png)
9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transformation and Synthesis
Quinolines and azaspirotrienones have been synthesized from phenethyl ketone oximes using tetrabutylammonium perrhenate and trifluoromethanesulfonic acid. This method facilitates the transformation of oximes to quinolines and azaspirotrienones, offering a pathway for creating diverse compounds with potential in scientific research, especially in organic synthesis and material science H. Kusama, Y. Yamashita, Katsuya Uchiyama, K. Narasaka, 1997.
Antimicrobial and Antitumor Activities
Quinoline derivatives exhibit antimicrobial and antitumor activities. Novel 7-azaspiroheptan-yl-quinolines have shown potent antibacterial effects against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential in developing new treatments for respiratory tract infections T. Odagiri, H. Inagaki, Y. Sugimoto, M. Nagamochi, R. Miyauchi, J. Kuroyanagi, T. Kitamura, S. Komoriya, Hisashi Takahashi, 2013. Additionally, tetracyclic quinolines with certain side chains have been studied for their DNA intercalative properties, cytotoxicity, and antitumor activity, presenting a foundation for cancer research M Yamato, Y Takeuchi, M R Chang, K Hashigaki, T Tsuruo, T Tashiro, S Tsukagoshi, 1990.
Organocatalysis and Enantioselective Synthesis
The synthesis of bicyclic β-lactones through organocatalytic enantioselective methods demonstrates the utility of spiro compounds in creating enantiomerically enriched products. This approach is significant for the development of new methodologies in synthetic organic chemistry and for the creation of biologically active molecules Henry H Nguyen, S. Oh, H. Henry-Riyad, Diana Sepúlveda, D. Romo, 2012.
Molecular Docking and Drug Design
Quinoline-based compounds are also pivotal in cancer drug discovery, serving as "parental" compounds for synthesizing molecules with medical benefits. Their synthetic versatility allows the generation of structurally diverse derivatives for targeting various cancer drug targets, underpinning their importance in medicinal chemistry and drug design V. Solomon, H. Lee, 2011.
Propiedades
IUPAC Name |
9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-17-2-4-18(5-3-17)34(28,29)23-16-26-20-15-22-21(30-10-11-31-22)14-19(20)24(23)27-8-6-25(7-9-27)32-12-13-33-25/h2-5,14-16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINAYRVIXUCUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC6(CC5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

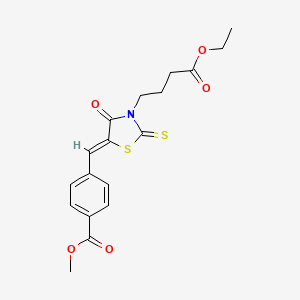
![Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2466048.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)
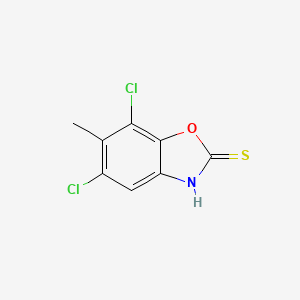
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2466056.png)
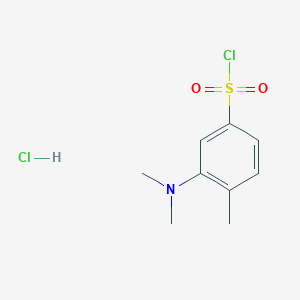

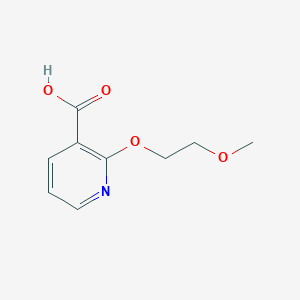
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2466061.png)
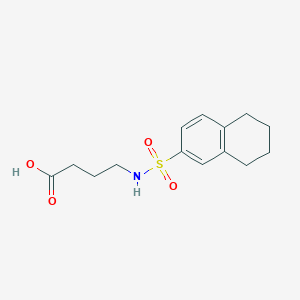
![N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2466063.png)

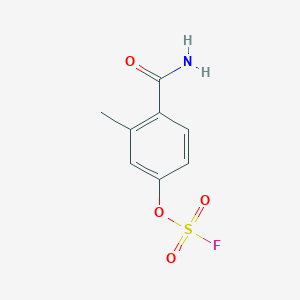
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2466068.png)